2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole
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Overview
Description
2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a trifluoromethyl group, which often imparts unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole typically involves multi-step organic reactions. One common route starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including nitration, reduction, and substitution to introduce the trifluoromethylphenyl group . Key reagents used in these steps include sodium nitrite, potassium iodide, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents include hydrogen gas, palladium on carbon, sodium nitrite, and potassium iodide. Reaction conditions often involve controlled temperatures and pressures to ensure selective reactions .
Major Products
Major products from these reactions include various substituted indoles, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the indole ring can participate in various biochemical pathways . These interactions can lead to diverse biological effects, including modulation of enzyme activity and receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
5-fluoro-3-phenyl-1H-indole: Another indole derivative with different substituents.
N-arylsulfonyl-3-acetylindole: Known for its antiviral properties.
Uniqueness
What sets 2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole apart is the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H15F3N2O2 |
---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
2-methyl-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-1H-indole |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-17(14-4-2-3-5-16(14)22-11)15(10-23(24)25)12-6-8-13(9-7-12)18(19,20)21/h2-9,15,22H,10H2,1H3 |
InChI Key |
FBGZFORUXOIKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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